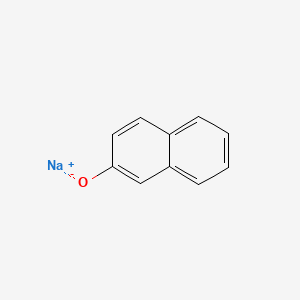

Sodium 2-naphtholate

Übersicht

Beschreibung

Sodium 2-naphtholate, with the chemical formula C10H7NaO, is a sodium salt of 2-naphthol. It appears as a grayish-white powder that becomes reddish or brownish upon exposure to light and air . This compound is widely used in organic synthesis and serves as a reagent in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 2-naphtholate can be synthesized through the sulfonation and alkali fusion of refined naphthalene. The process involves sulfonating naphthalene with 98% sulfuric acid, followed by salting-out, alkali-fusing, acidifying, and distilling .

Industrial Production Methods: The industrial production of this compound follows a similar process, optimizing the sulfonation and alkali fusion steps to reduce production costs and minimize environmental impact .

Analyse Chemischer Reaktionen

Nucleophilic Substitution (Sₙ2) in Alkylation Reactions

Sodium 2-naphtholate reacts with alkyl electrophiles to form ethers, a reaction widely employed in undergraduate organic chemistry laboratories. For example:

Reaction with butyl p-toluenesulfonate (tosylate):

Conditions:

-

Solvent: Water/ethanol mixture

-

Temperature: Reflux (~80°C)

-

Time: 3–4 hours

Key Findings:

-

Yields 2-butoxynaphthalene as a tan to off-white crystalline solid (60–85% crude yield) .

-

Thin-layer chromatography (TLC) confirms reaction progress by visualizing the disappearance of the tosylate electrophile .

-

Advantages over alkyl halides: Improved safety profile, easier TLC visualization, and compatibility with first-semester lab curricula .

Electrophilic Aromatic Substitution

The naphthoxide ion undergoes regioselective electrophilic substitution. For example:

Nitration:

Key Features:

-

Substitution occurs preferentially at the 1-position (para to the oxygen) due to electron-donating effects of the naphthoxide ion .

-

Products are intermediates in dye synthesis and pharmaceutical manufacturing.

Condensation Reactions with Carbonyl Compounds

This compound reacts with aldehydes and ketones to form dihydronaphthalene derivatives:

Example with benzaldehyde:

Key Findings:

-

Products like 2-benzyl-1,2-dihydronaphthalene are confirmed by NMR and IR spectroscopy .

-

Reactions with aliphatic esters (e.g., ethyl acetate) yield diols such as 5,6-decanediol under NH₃ conditions .

Comparative Reactivity with Related Compounds

| Compound | Reactivity Highlights | Key Differences from this compound |

|---|---|---|

| Sodium phenolate | Less steric hindrance; faster Sₙ2 kinetics | Lacks extended aromatic conjugation |

| Potassium 1-naphtholate | Higher regioselectivity in electrophilic substitution (e.g., nitration at 4-position) | Structural isomerism alters reaction pathways |

| Sodium salicylate | Dual functional groups (phenolic -OH and carboxylate) enable chelation | Limited utility in ether-forming reactions |

Thermochemical Data

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Sodium 2-naphtholate serves as a versatile reagent in organic synthesis. It can act as a nucleophile in various reactions, including:

- Kolbe-Schmitt Reaction : This reaction involves the carboxylation of this compound to produce carboxylic acids. Studies have shown that regioselective carboxylation can be achieved at different positions on the naphthalene ring, leading to valuable intermediates for dyes and pharmaceuticals .

- Synthesis of Heterocyclic Compounds : The compound can be utilized to synthesize various heterocycles through multicomponent reactions. Its electron-rich structure allows for the formation of complex organic molecules, which are essential in medicinal chemistry .

Catalysis

This compound has demonstrated potential as a catalyst in several reactions:

- Supercritical CO₂ Reactions : Research indicates that this compound can enhance the efficiency of reactions conducted under supercritical CO₂ conditions. For instance, its use in carboxylation reactions has shown improved yields and selectivity for desired products .

- Dye Synthesis : The compound is also explored as a precursor in the synthesis of dyes and pigments due to its ability to participate in electrophilic aromatic substitution reactions .

Case Study 1: Kolbe-Schmitt Reaction

A study investigated the regioselective carboxylation of this compound under controlled conditions. The reaction was optimized using varying molar ratios of potassium carbonate (K₂CO₃) to enhance yield and selectivity. The results indicated that increasing K₂CO₃ led to a maximum yield of approximately 20% for the target product, 2-hydroxynaphthalene-6-carboxylic acid .

| Molar Ratio (K₂CO₃: this compound) | Yield (%) |

|---|---|

| 5:1 | 15 |

| 10:1 | 20 |

| 15:1 | 18 |

Case Study 2: Synthesis of Heterocycles

In another research effort, this compound was employed as a key starting material for synthesizing biologically active heterocycles. The study highlighted its role in multicomponent reactions leading to compounds with significant pharmacological properties .

Wirkmechanismus

The mechanism of action of sodium 2-naphtholate involves its participation in the Kolbe-Schmitt reaction. The reaction begins with the formation of a this compound-CO2 complex, where the carbon dioxide moiety performs an electrophilic attack on the naphthalene ring. This leads to the formation of sodium 2-hydroxy-1-naphthoate through a series of transformations .

Vergleich Mit ähnlichen Verbindungen

- Sodium 1-naphtholate

- Sodium 2-naphthoxide

- Sodium β-naphtholate

Comparison: Sodium 2-naphtholate is unique due to its specific reactivity in the Kolbe-Schmitt reaction, leading to the formation of sodium 2-hydroxy-1-naphthoate. In contrast, sodium 1-naphtholate and sodium 2-naphthoxide have different reactivity patterns and are used in different synthetic applications .

Eigenschaften

CAS-Nummer |

875-83-2 |

|---|---|

Molekularformel |

C10H8NaO |

Molekulargewicht |

167.16 g/mol |

IUPAC-Name |

sodium;naphthalen-2-olate |

InChI |

InChI=1S/C10H8O.Na/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H; |

InChI-Schlüssel |

ZNYPFGRLOVXIFH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)O.[Na] |

Key on ui other cas no. |

875-83-2 |

Verwandte CAS-Nummern |

135-19-3 (Parent) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes sodium 2-naphtholate useful in organic synthesis?

A: this compound is the sodium salt of 2-naphthol, acting as a potent nucleophile in organic reactions. This reactivity stems from the electron-donating nature of the naphthoxide anion, making it particularly useful for alkylation and carboxylation reactions. [, , ]

Q2: Can you elaborate on the impact of macrocyclic polyethers on the alkylation of this compound?

A: Research has shown that macrocyclic polyethers, such as benzo-18-crown-6 and 4,7,13,16,21,24-hexaoxabicyclo[8.8.8]hexacosane, significantly enhance the ratio of O-alkylation to C-alkylation in reactions with this compound. [, ] This effect is attributed to the specific complexation of the sodium cation by the polyether, which facilitates the dissociation of the unreactive ion-pair aggregates and promotes the formation of the more reactive "naked" anion. []

Q3: What is the interaction between this compound and cetylpyridinium chloride in an aqueous solution?

A: Studies reveal that this compound forms a non-fluorescent complex with cetylpyridinium chloride in aqueous solutions. [] This interaction leads to a decrease in the fluorescence intensity of 2-naphtholate, especially at concentrations below the critical micelle concentration of cetylpyridinium chloride. [] At higher concentrations, dynamic interactions between 2-naphtholate ions and cetylpyridinium micelles further contribute to fluorescence quenching. []

Q4: Are there examples of this compound being employed in catalytic applications?

A: Yes, a mixture of 2-naphthol and this compound has proven effective as a bifunctional catalyst in direct aldol reactions. [] This combination facilitates the formation of hydroxyketones in high yields, highlighting the potential of this compound in catalytic organic transformations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.